molecular formula C27H27N3O5S B11471810 N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide

N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11471810
M. Wt: 505.6 g/mol
InChI Key: CCGLTENZTVVVML-UHFFFAOYSA-N
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Description

N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound known for its unique structural properties This compound is characterized by the presence of multiple functional groups, including trimethyl, phenyl, trimethoxyphenyl, and thieno[2,3-b]pyridine-2-carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of Trimethyl and Phenyl Groups: These groups are introduced through alkylation and arylation reactions, respectively, using reagents such as methyl iodide and phenylboronic acid.

    Attachment of Trimethoxyphenylcarbonyl Group: This step involves the acylation of the intermediate compound with 2,4,6-trimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to specific cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-N-phenylaniline: Shares the trimethyl and phenyl groups but lacks the thieno[2,3-b]pyridine and trimethoxyphenylcarbonyl moieties.

    Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide: Contains similar trimethyl and phenyl groups but differs in its overall structure and functional groups.

Uniqueness

N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thieno[2,3-b]pyridine core and trimethoxyphenylcarbonyl group contribute to its versatility in various scientific fields.

Properties

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

N,4,6-trimethyl-N-phenyl-3-[(2,4,6-trimethoxybenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H27N3O5S/c1-15-12-16(2)28-26-21(15)23(24(36-26)27(32)30(3)17-10-8-7-9-11-17)29-25(31)22-19(34-5)13-18(33-4)14-20(22)35-6/h7-14H,1-6H3,(H,29,31)

InChI Key

CCGLTENZTVVVML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4OC)OC)OC)C

Origin of Product

United States

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